molecular formula C8H6N2O3S B13642057 5-Methyl-3-(2-thiazolyl)isoxazole-4-carboxylic Acid

5-Methyl-3-(2-thiazolyl)isoxazole-4-carboxylic Acid

Cat. No.: B13642057
M. Wt: 210.21 g/mol
InChI Key: VLBURCBHVPGLHP-UHFFFAOYSA-N
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Description

5-Methyl-3-(2-thiazolyl)isoxazole-4-carboxylic Acid is a heterocyclic compound that features both isoxazole and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(2-thiazolyl)isoxazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of α,β-unsaturated carbonyl compounds with N-hydroxyl-4-toluenesulfonamide under mild conditions to yield isoxazole derivatives . Another method involves the use of tert-butyl nitrite or isoamyl nitrite to enable an efficient, one-pot synthesis from substituted aldoximes and alkynes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(2-thiazolyl)isoxazole-4-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The compound can participate in substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(2-thiazolyl)isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-(2-thiazolyl)isoxazole-4-carboxylic Acid is unique due to the presence of both isoxazole and thiazole rings, which impart distinct chemical and biological properties

Properties

Molecular Formula

C8H6N2O3S

Molecular Weight

210.21 g/mol

IUPAC Name

5-methyl-3-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C8H6N2O3S/c1-4-5(8(11)12)6(10-13-4)7-9-2-3-14-7/h2-3H,1H3,(H,11,12)

InChI Key

VLBURCBHVPGLHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=NC=CS2)C(=O)O

Origin of Product

United States

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